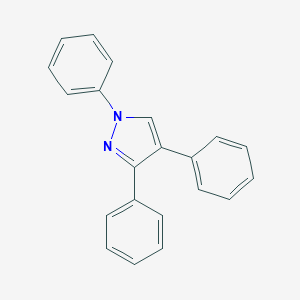
3-Acetyl-5-nitrobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-5-nitrobenzonitrile is a chemical compound that belongs to the class of nitro compounds. It is widely used in scientific research for various purposes, including as a building block for the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism of action of 3-Acetyl-5-nitrobenzonitrile is not well understood. However, it is believed to act as an electrophile due to the presence of the acetyl and nitro groups in its structure. It can react with nucleophiles such as amines and thiols to form adducts, which can then be used in further chemical reactions.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Acetyl-5-nitrobenzonitrile are not well studied. However, it is known to be toxic and can cause skin and eye irritation upon contact. It should be handled with care in the laboratory.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Acetyl-5-nitrobenzonitrile in lab experiments include its availability and low cost. It is also a versatile building block that can be used in the synthesis of various chemical compounds. However, its limitations include its toxicity and potential health hazards. It should be handled with care in the laboratory, and appropriate safety measures should be taken.
Orientations Futures
There are several future directions for the use of 3-Acetyl-5-nitrobenzonitrile in scientific research. One direction is the synthesis of new heterocyclic compounds that have potential applications in the pharmaceutical industry. Another direction is the development of new dyes and pigments with improved properties for the textile industry. Additionally, the toxicity and potential health hazards of 3-Acetyl-5-nitrobenzonitrile should be further studied to ensure safe handling in the laboratory.
Méthodes De Synthèse
The synthesis of 3-Acetyl-5-nitrobenzonitrile can be achieved by the reaction of 3-nitrobenzaldehyde and acetic anhydride in the presence of a catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the acetyl group replaces the aldehyde group in the 3-nitrobenzaldehyde. The resulting product is then purified by recrystallization to obtain the pure compound.
Applications De Recherche Scientifique
3-Acetyl-5-nitrobenzonitrile has various scientific research applications, including as a building block for the synthesis of other chemical compounds. It is used in the synthesis of various heterocyclic compounds, which have potential applications in the pharmaceutical industry. It is also used in the synthesis of dyes and pigments, which have applications in the textile industry.
Propriétés
Numéro CAS |
10186-34-2 |
|---|---|
Nom du produit |
3-Acetyl-5-nitrobenzonitrile |
Formule moléculaire |
C9H6N2O3 |
Poids moléculaire |
190.16 g/mol |
Nom IUPAC |
3-acetyl-5-nitrobenzonitrile |
InChI |
InChI=1S/C9H6N2O3/c1-6(12)8-2-7(5-10)3-9(4-8)11(13)14/h2-4H,1H3 |
Clé InChI |
VYWLVCPVZAGZNQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C#N)[N+](=O)[O-] |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)C#N)[N+](=O)[O-] |
Synonymes |
3-ACETYL-5-NITROBENZONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Methyl-2-[3-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;iodide](/img/structure/B167816.png)


